molecular formula C16H14N2O B162003 Arborine CAS No. 6873-15-0

Arborine

Cat. No.: B162003
CAS No.: 6873-15-0
M. Wt: 250.29 g/mol
InChI Key: XVPZRKIQCKKYNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Arborine can be synthesized through a series of chemical reactions involving anthranilic acid and phenylalanine . The biosynthesis proceeds via phenylacetic acid and N-methyl-N-(phenylacetyl)anthranilic acid . The synthetic route involves the following steps:

    Condensation: Anthranilic acid reacts with phenylalanine to form phenylacetic acid.

    Methylation: Phenylacetic acid undergoes methylation to produce N-methyl-N-(phenylacetyl)anthranilic acid.

    Cyclization: The intermediate compound undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the leaves of Glycosmis pentaphylla . The process includes:

    Defatting: The powdered air-dried leaves are defatted with petroleum ether.

    Extraction: The defatted leaves are extracted with ethanol at room temperature.

    Isolation: The ethanol extract is treated with hydrochloric acid, neutralized with sodium hydroxide, and extracted with chloroform.

Chemical Reactions Analysis

Types of Reactions

Arborine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinazolone derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydroquinazolone derivatives.

    Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinazolone derivatives.

    Reduction: Dihydroquinazolone derivatives.

    Substitution: Various substituted quinazolone derivatives.

Comparison with Similar Compounds

Arborine is unique among quinazolone alkaloids due to its specific biological activities and chemical structure. Similar compounds include:

Properties

IUPAC Name

2-benzyl-1-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZRKIQCKKYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218856
Record name Glycosine
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arborine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6873-15-0
Record name Arborine
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Record name Glycosine
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Record name Arborine
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Record name Glycosine
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Record name GLYCOSINE
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Record name Arborine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 - 162 °C
Record name Arborine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the natural source of Arborine and what type of compound is it?

A1: this compound is a 4-quinazolone derivative and the primary alkaloid found in the leaves of the Indian plant Glycosmis arborea (Roxb.) DC., which belongs to the Rutaceae family. []

Q2: What have researchers discovered about the biosynthesis of this compound?

A2: Research has illuminated several key aspects of this compound biosynthesis within Glycosmis arborea. Labeling studies demonstrated that both anthranilic acid and phenylalanine are specifically incorporated into the this compound structure. [] Interestingly, the N-methyl group of this compound originates from methionine, suggesting that anthranilic acid undergoes methylation before combining with phenylalanine during this compound formation. [] While the N-1 atom of this compound is derived from the nitrogen of anthranilic acid, the aliphatic side chain of phenylalanine, excluding the carboxyl group, is integrated into the this compound molecule. [] This excludes phenylacetic acid as a direct precursor to this compound.

Q3: Have any synthetic routes to this compound been developed?

A3: Yes, novel syntheses for this compound and structurally similar 4(1H)-quinazolinones have been achieved. One approach involves using N-methylanthranilic acid amide and specific aldehydes in an intramolecular Mannich reaction to create acylaminals, which are then transformed into the target 4(1H)-quinazolinones. [, ]

Q4: Are there any interesting findings regarding the enzymatic activity related to this compound formation?

A4: Surprisingly, the enzymatic conversion of the this compound precursor, N-methyl-N-phenyl-[14CO-CH2]acetylanthranilamide, was observed not only in Glycosmis arborea but also in pea plants. [] This suggests that the enzyme or enzymatic system responsible for the final ring closure step in this compound biosynthesis is likely unspecific and broadly distributed across plant species.

Q5: Where can I find additional information about the chemistry of this compound?

A5: For a deeper exploration of this compound's chemistry, you can refer to the research article "Chemistry of this compound". []

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